Methyl 3-fluoro-2-oxo-3-phenylpropanoate
Description
Methyl 3-fluoro-2-oxo-3-phenylpropanoate is a fluorinated ester characterized by a propanoate backbone with a fluorine atom at position 3, a ketone group at position 2, and a phenyl substituent at position 3. Its molecular formula is C₁₀H₉FO₃, yielding a molecular weight of 196.17 g/mol. This compound belongs to a class of α-keto esters, which are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds.
Its structural features make it valuable for studying substituent effects on reaction mechanisms, such as nucleophilic additions or cyclizations.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 3-fluoro-2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
FDZYBAUITTUEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position: Fluorine on the propanoate chain (target compound) vs. on the phenyl ring (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) alters electronic effects. The target’s fluorine directly destabilizes the α-carbon, increasing electrophilicity at the keto group .
Ester Group Variations: Methyl esters (target) exhibit higher volatility and lower boiling points than ethyl esters (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) . Replacement of the ester with an amide (2-Methyl-3-oxo-3-phenylpropanamide) introduces hydrogen-bonding capability, affecting solubility and biological activity .
Physical Properties and Spectral Data
- Boiling Point: Methyl esters typically have lower boiling points than ethyl esters (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate at ~212.20 g/mol vs. This compound at 196.17 g/mol) .
- Solubility : Fluorine and phenyl groups reduce solubility in polar solvents; trifluoromethyl groups exacerbate this effect .
Preparation Methods
Hypervalent Iodine Reagent-Mediated Fluorination
A seminal procedure from the Royal Society of Chemistry employs 1-fluoro-3,3-dimethyl-1,3-dihydro-λ³-benzo[d][1,iodoxole as the fluorinating agent. Starting with methyl 3-oxo-3-phenylpropanoate, the reaction proceeds in dichloromethane at 40–60°C for 24 hours using triethylamine trihydrofluoride (Et₃N·3HF) as a fluoride source. The mechanism involves electrophilic attack at the enolizable α-carbon, yielding the fluorinated product.
Reaction Conditions:
-
Reagents: Methyl 3-oxo-3-phenylpropanoate (1 eq), hypervalent iodine reagent (2 eq), Et₃N·3HF (2.7 eq)
-
Solvent: Dichloromethane
-
Temperature: 40–60°C
-
Time: 24 hours
This method’s moderate yield stems from competing side reactions, including over-fluorination and ester hydrolysis. Optimization studies indicate that increasing reagent stoichiometry to 3:1 (fluorinating agent:substrate) improves yield to 58% but escalates costs.
Selectfluor-Based Fluorination
Alternative protocols using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) demonstrate broader solvent compatibility. In acetonitrile or dimethylformamide, methyl 3-oxo-3-phenylpropanoate reacts with Selectfluor (1.5 eq) at room temperature, achieving 52% yield after 12 hours. Selectfluor’s bifunctional nature facilitates both fluorination and oxidation, minimizing byproduct formation compared to iodine-based reagents.
Enolate-Mediated Fluorination
Enolate intermediates enable precise fluorination at the α-position under controlled basic conditions. This two-step strategy involves enolate generation followed by fluorination.
Enolate Formation with Strong Bases
A Chinese patent (CN105646216A) details enolate synthesis using sodium methoxide (NaOMe) or potassium methoxide (KOMe) in methyl tert-butyl ether (MTBE). Methyl fluoroacetate and dimethyl oxalate react at 20–30°C to form a sodium enolate, which is subsequently treated with formaldehyde to yield 2-fluoro-3-hydroxypropionate derivatives. Adapting this method for phenyl-containing substrates requires substituting formaldehyde with benzaldehyde or phenylmagnesium bromide.
Modified Protocol for Phenyl Incorporation:
Limitations and Scalability
Enolate methods necessitate stringent temperature control (−78°C for fluorination) and anhydrous conditions, complicating large-scale production. However, the high regioselectivity and minimal purification steps offset these challenges for lab-scale synthesis.
Fluorination via Meldrum’s Acid Derivatives
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile scaffold for fluorination due to its high enolizability.
Synthesis of Fluorinated Acyl Meldrum’s Acid
Electrophilic fluorination of phenacyl Meldrum’s acid with Selectfluor in acetonitrile at 25°C produces α-fluorinated derivatives in 65–72% yield. Hydrolysis of the Meldrum’s acid intermediate with aqueous HCl generates the free acid, which is esterified with methanol under acidic conditions to yield the target compound.
Reaction Sequence:
Advantages of the Meldrum’s Acid Route
-
Modularity: The scaffold accommodates diverse aryl and alkyl groups.
-
High Purity: Crystallization of Meldrum’s acid intermediates simplifies purification.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Electrophilic (Iodine) | Hypervalent iodine reagent, Et₃N·3HF | 40–60°C, 24h | 46% | Moderate |
| Electrophilic (Selectfluor) | Selectfluor, CH₃CN | RT, 12h | 52% | High |
| Enolate-Mediated | NaOMe, NFSI | −78°C, anhydrous | 68% | Low |
| Meldrum’s Acid | Selectfluor, HCl, MeOH | 25°C (fluorination) | 65% | High |
Key Findings:
-
Electrophilic fluorination with Selectfluor offers the best balance of yield and scalability for industrial applications.
-
Enolate methods provide superior regioselectivity but require cryogenic conditions.
-
Meldrum’s acid routes are ideal for synthesizing analogs with varied substituents.
Q & A
Q. What are the common synthetic routes for Methyl 3-fluoro-2-oxo-3-phenylpropanoate, and how are reaction conditions optimized?
The synthesis typically involves esterification of 3-fluoro-2-oxo-3-phenylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions to ensure complete conversion . Alternatively, Claisen condensation between methyl fluoroacetate and a phenyl ketone derivative can yield the compound, though this requires careful control of base strength and temperature to avoid side reactions . Key optimization parameters include solvent polarity (e.g., DMF or THF), catalyst loading, and reaction time. For example, aprotic solvents like DMF improve electrophilic reactivity, while temperatures >80°C enhance esterification efficiency .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- ¹H/¹⁹F NMR : Critical for confirming fluorine substitution patterns and ester group integrity. The fluorinated carbon typically shows a doublet (J ≈ 48.9 Hz) in ¹H NMR due to coupling with fluorine .
- X-ray crystallography : Programs like SHELXL are used to resolve crystal structures, particularly for assessing steric effects of the fluorophenyl group. High-resolution data (>0.8 Å) are recommended to address challenges posed by fluorine's electronegativity .
- Mass spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., m/z 210.18 for [M+H]⁺) and detects impurities like di-fluorinated byproducts .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of fluorination in related β-keto esters?
Fluorination regioselectivity is sensitive to solvent polarity and catalyst choice . For example, polar aprotic solvents (e.g., DMF) favor electrophilic fluorination at the α-position of the keto group, while non-polar solvents may lead to β-fluorination. Catalysts like Selectfluor® improve yield but require strict anhydrous conditions to avoid hydrolysis . Contradictions in literature often arise from differing solvent systems—e.g., acetonitrile vs. THF—which alter intermediate stabilization .
Q. What strategies resolve contradictions in biological activity data for fluorinated β-keto esters?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:
- Stereochemical variability : Enantiomers of this compound can exhibit divergent binding affinities. Chiral HPLC or enzymatic resolution is recommended to isolate active forms .
- Metabolic stability : Fluorine's metabolic resistance can lead to false negatives in assays with short incubation times. Extended exposure (24–48 hrs) and liver microsome stability tests are advised .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- DFT calculations : Predict electrophilic sites for functionalization (e.g., para-substitution on the phenyl ring improves solubility without affecting keto-ester reactivity) .
- Molecular docking : Identifies binding poses with target enzymes (e.g., cytochrome P450). For instance, adding a methyl group at the β-position increases hydrophobic interactions in simulated docking studies .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
Fluorine's high electronegativity disrupts crystal packing, often leading to twinned crystals or poor diffraction. Strategies include:
- Cryocooling : Reduces thermal motion, improving data resolution.
- Heavy atom derivatives : Soaking crystals with iodide salts enhances phasing power .
- SHELXD/SHELXE pipelines : Robust for solving structures from low-quality data, especially with high-throughput phasing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
